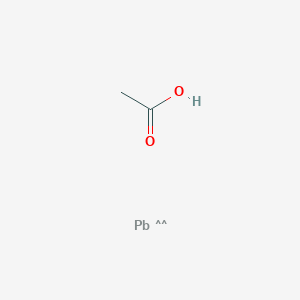
Lead acetate
Cat. No. B147946
Key on ui cas rn:
301-04-2
M. Wt: 267 g/mol
InChI Key: PNZVFASWDSMJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05883259
Procedure details


The hydroxyimine compound (6.31 g, 0.02 mol) synthesized from the above step was dissolved in 300 ml of THF, and 9.35 g of lead tetraacetate (95%) was slowly added thereto with stirring. The reaction mixture was vigorously stirred for 2 hours, and lead diacetate crystals produced as a by-product was removed by filtration. After recrystallization from THF, 2-(4-nitrophenyl)-6-[N-methyl-N-(2-hydroxyethyl)amino]benzoxazole was obtained as dark red crystals [yield: 5.31 g, 85%].
[Compound]
Name
hydroxyimine
Quantity
6.31 g
Type
reactant
Reaction Step One

Name
lead tetraacetate
Quantity
9.35 g
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[C:5]([O-:8])(=[O:7])[CH3:6].C([O-])(=O)C.C([O-])(=O)C.[Pb+4:17]>C1COCC1>[C:1]([O-:4])(=[O:3])[CH3:2].[C:5]([O-:8])(=[O:7])[CH3:6].[Pb+2:17] |f:0.1.2.3.4,6.7.8|
|
Inputs


Step One
[Compound]
|
Name
|
hydroxyimine
|
|
Quantity
|
6.31 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
lead tetraacetate
|
|
Quantity
|
9.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was vigorously stirred for 2 hours
|
|
Duration
|
2 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].[Pb+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
